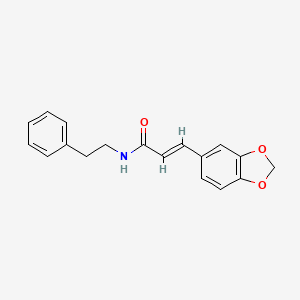
2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)- is a synthetic organic compound characterized by its complex molecular structure, which includes a propenamide group, a benzodioxole ring, and a phenylethylamine moiety. This compound is of interest in various fields of research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Attachment of the propenamide group: This step may involve the reaction of an amine with acryloyl chloride under controlled conditions.
Introduction of the phenylethylamine moiety: This can be done through a substitution reaction where the phenylethylamine is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the propenamide group, potentially converting it to a propylamide.
Substitution: The phenylethylamine moiety can participate in substitution reactions, especially nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenated compounds, strong bases.
Major Products
Oxidation products: Quinones and related compounds.
Reduction products: Propylamide derivatives.
Substitution products: Various substituted phenylethylamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: May be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring and phenylethylamine moiety could play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenamide derivatives: Compounds with similar propenamide groups.
Benzodioxole derivatives: Compounds containing the benzodioxole ring.
Phenylethylamine derivatives: Compounds with the phenylethylamine moiety.
Uniqueness
2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)- is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-18(19-11-10-14-4-2-1-3-5-14)9-7-15-6-8-16-17(12-15)22-13-21-16/h1-9,12H,10-11,13H2,(H,19,20)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRQWUCOQKDDBC-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(Tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B10813382.png)
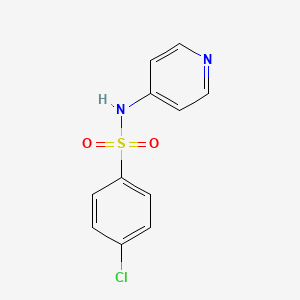
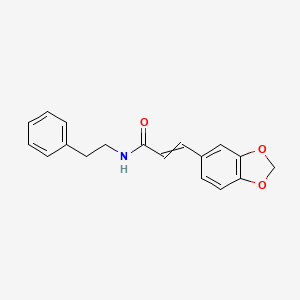
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one](/img/structure/B10813396.png)
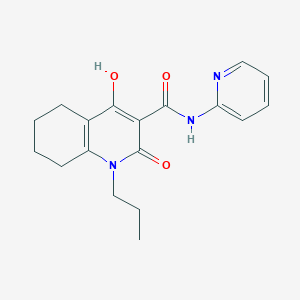
![3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid](/img/structure/B10813405.png)
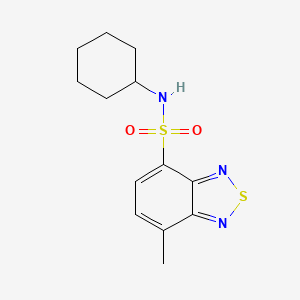
![2-Chloro-N-{5-[2-(naphthalene-2-sulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide](/img/structure/B10813419.png)
![5-[(2-Chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one](/img/structure/B10813426.png)
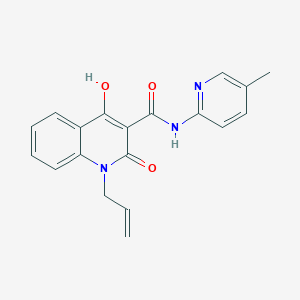
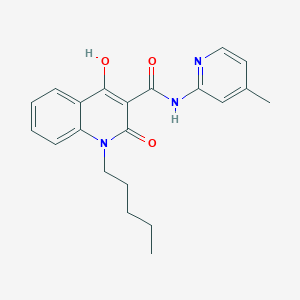
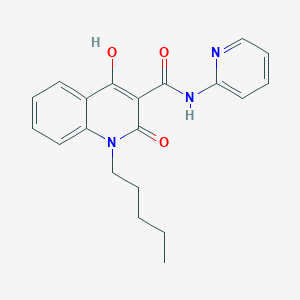
![1'-(3,3-Dimethyl-2-oxobutyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one](/img/structure/B10813445.png)
![6,7-Dihydroxy-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one](/img/structure/B10813446.png)
